molecular formula C24H21ClN4O2S B2613615 3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 450344-48-6

3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2613615
CAS RN: 450344-48-6
M. Wt: 464.97
InChI Key: QLTAHSLHJZTICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21ClN4O2S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pyrazole Derivatives and Antimicrobial, Anticancer Agents

  • Antimicrobial and Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. For example, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives, including compounds structurally similar to the chemical , demonstrating higher anticancer activity than the reference drug doxorubicin in some cases. These compounds also exhibited good to excellent antimicrobial activity, highlighting their potential in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Studies on Molecular Interaction and CB1 Cannabinoid Receptor

  • CB1 Cannabinoid Receptor Antagonist : A study by Shim et al. (2002) investigated the molecular interaction of pyrazole-3-carboxamide derivatives with the CB1 cannabinoid receptor. Their research contributes to understanding how these compounds can potentially modulate the CB1 receptor, which is relevant for therapeutic applications in conditions like obesity and neurological disorders (Shim et al., 2002).

Chemical Synthesis and Structural Characterization

  • Synthesis and Structural Characterization : Studies have focused on the synthesis and structural characterization of pyrazole derivatives. For instance, a research article by Kumarasinghe, Hruby, and Nichol (2009) presented the regiospecific synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester. Such studies are crucial for developing synthetic routes and understanding the molecular structure of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis of Isostructural Compounds

  • Isostructural Synthesis : Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) on the synthesis of isoxazole-4-carboxamide derivatives demonstrates the variety of molecular structures that can be synthesized, offering insights into the design of new compounds with potential biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-13-7-6-10-20(14(13)2)29-23(17-11-32-12-19(17)27-29)26-24(30)21-15(3)31-28-22(21)16-8-4-5-9-18(16)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAHSLHJZTICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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